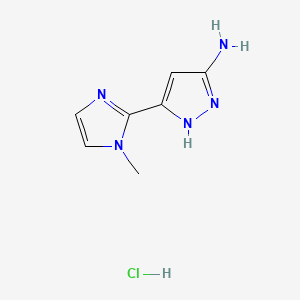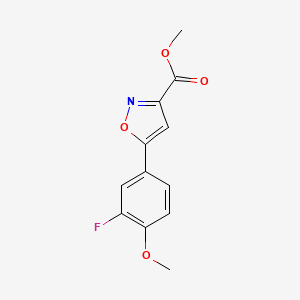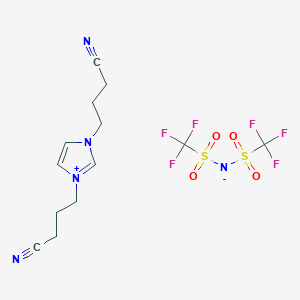
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide typically involves the reaction of 1,3-bis(3-cyanopropyl)imidazolium chloride with lithium bis(trifluoromethanesulfonyl)azanide. The reaction is carried out in an aprotic solvent such as acetonitrile under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidazolium cation can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coordination Chemistry: The bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, forming metal complexes with potential catalytic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide has a wide range of scientific research applications, including:
Chemistry: Used as an ionic liquid in various chemical reactions and processes due to its stability and unique properties.
Biology: Investigated for its potential use in biological systems as a stabilizing agent or in drug delivery applications.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in industrial processes such as catalysis, electrochemistry, and material science.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide involves its interaction with molecular targets and pathways within a given system. The imidazolium cation can interact with nucleophilic sites, while the bis(trifluoromethanesulfonyl)azanide anion can coordinate with metal ions, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane
- 1,3-Bis(3-chloropropyl)imidazolium chloride
Uniqueness
1,3-Bis(3-cyanopropyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide stands out due to its unique combination of imidazolium cations and bis(trifluoromethanesulfonyl)azanide anions, which confer distinct chemical and physical properties
Properties
CAS No. |
925704-81-0 |
|---|---|
Molecular Formula |
C13H15F6N5O4S2 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-[3-(3-cyanopropyl)imidazol-3-ium-1-yl]butanenitrile |
InChI |
InChI=1S/C11H15N4.C2F6NO4S2/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-11H,1-4,7-8H2;/q+1;-1 |
InChI Key |
CMXOSFPMYHQJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CN1CCCC#N)CCCC#N.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


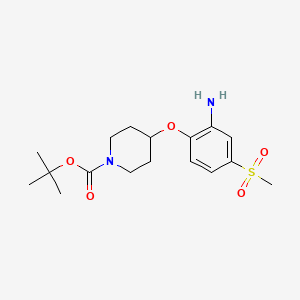
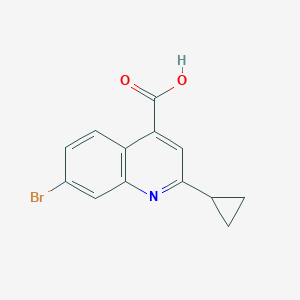
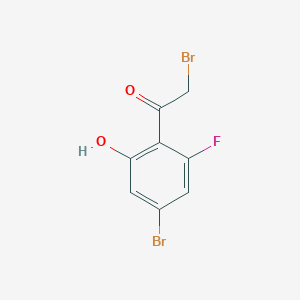

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)

